4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one
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Overview
Description
4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one is a heterocyclic organic compound that features a thiazolidine ring with a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one typically involves the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. One common method involves the reaction of 2-mercaptoacetic acid with an α,β-unsaturated ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thioester, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The prop-1-en-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidinone ring.
Scientific Research Applications
4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar structure but features an azetidinone ring instead of a thiazolidinone ring.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a cyclohexene ring with a similar prop-1-en-2-yl substituent.
Uniqueness
4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one is unique due to its thiazolidinone ring, which imparts specific chemical and biological properties. The presence of the sulfur atom in the ring can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different ring structures.
Properties
CAS No. |
104514-83-2 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-prop-1-en-2-yl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8) |
InChI Key |
UGIJIURIYBAQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CSC(=O)N1 |
Origin of Product |
United States |
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